3,3'-Diamino-4,4'-dimethylazobenzene

Beschreibung

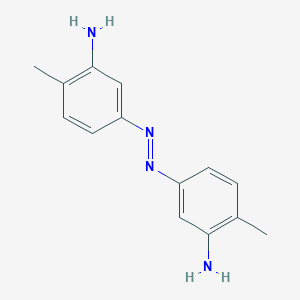

3,3'-Diamino-4,4'-dimethylazobenzene is an aromatic azo compound characterized by two amino (–NH₂) groups and two methyl (–CH₃) substituents positioned symmetrically on the azobenzene backbone. It is synthesized via oxidation of 2,4-diaminotoluene with hydrogen peroxide, yielding intermediates such as nitro-toluidines and azoxybenzene derivatives before forming the final azo structure .

Eigenschaften

CAS-Nummer |

119631-00-4 |

|---|---|

Molekularformel |

C14H16N4 |

Molekulargewicht |

240.3 g/mol |

IUPAC-Name |

5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |

InChI |

InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |

InChI-Schlüssel |

MOANQCLTXTXKAF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3'-Diamino-4,4'-dimethylazobenzene and analogous compounds in terms of structure, properties, and applications:

Detailed Analysis of Structural and Functional Differences

Azo vs. Biphenyl Linkages

- This contrasts with 3,3'-Dimethylbenzidine and Dianisidine, which feature biphenyl linkages (–C₆H₄–C₆H₄–) and are used in dyes requiring thermal stability .

- The azo group in Butter Yellow contributes to its vivid color but also makes it prone to reductive cleavage into carcinogenic aromatic amines, a risk shared by this compound .

Substituent Effects

- Methyl (–CH₃) groups in this compound and 3,3'-Dimethylbenzidine enhance hydrophobicity and electron-donating effects, favoring applications in non-polar matrices.

- Methoxy (–OCH₃) groups in Dianisidine improve solubility in aqueous systems, making it suitable for textile dyeing .

- Trifluoromethyl (–CF₃) groups in 3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane increase chemical inertness and thermal stability, ideal for high-performance polymers .

Toxicity Profiles

- Benzidine derivatives (e.g., 3,3'-Dimethylbenzidine) are structurally linked to bladder cancer due to metabolic activation to electrophilic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.